1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole with a suitable nitrile or amidine under acidic or basic conditions.
Substitution reactions: Introduction of the methyl and phenyl groups can be done through nucleophilic substitution reactions using appropriate alkylating agents and aryl halides.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.
Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Lacks the 7H designation, potentially altering its biological activity.
1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H-pyrazolo[3,4-d]pyrimidin-6-amine: Similar structure but different substitution pattern.
Uniqueness
1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern and the presence of the 7H designation, which may confer distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-6-N-(4-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-8-10-15(11-9-13)22-19-23-17(21-14-6-4-3-5-7-14)16-12-20-25(2)18(16)24-19/h3-12H,1-2H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQCQZREZTFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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